molecular formula C13H10N2O3 B6413607 6-Amino-3-(2-formylphenyl)picolinic acid CAS No. 1261957-87-2

6-Amino-3-(2-formylphenyl)picolinic acid

Cat. No.: B6413607
CAS No.: 1261957-87-2
M. Wt: 242.23 g/mol
InChI Key: KPMLNYMZURIVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-formylphenyl)picolinic acid is an organic compound with the molecular formula C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol.

Preparation Methods

The synthesis of 6-Amino-3-(2-formylphenyl)picolinic acid involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-formylbenzoic acid.

    Amination: The 2-formylbenzoic acid undergoes an amination reaction to introduce the amino group at the 6th position.

    Cyclization: The intermediate product is then cyclized to form the picolinic acid structure.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

6-Amino-3-(2-formylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-3-(2-formylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-formylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Amino-3-(2-formylphenyl)picolinic acid can be compared with other similar compounds, such as:

    6-Amino-2-picolinic acid: This compound has a similar structure but lacks the formyl group, which may result in different chemical reactivity and biological activity.

    6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: These compounds have a pyrazolyl group instead of the formyl group, leading to different herbicidal activities and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-4-2-1-3-8(9)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLNYMZURIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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